N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide
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Overview
Description
N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide is a chemical compound that belongs to the class of carbazole derivatives Carbazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide typically involves the following steps:
Starting Material: The synthesis begins with 8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine.
Acetylation: The amine group of the starting material is acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. This reaction forms the desired this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used to replace the chloro group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce a variety of substituted carbazole derivatives.
Scientific Research Applications
N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties, such as light-emitting diodes (LEDs) and organic semiconductors.
Mechanism of Action
The mechanism of action of N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and the type of activity being studied.
Comparison with Similar Compounds
Similar Compounds
8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine: The starting material for the synthesis of N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide.
1,2,3,4-tetrahydrocarbazole: A structurally related compound with similar core structure but lacking the chloro and acetamide groups.
Carbazole: The parent compound of the carbazole derivatives, known for its wide range of biological activities.
Uniqueness
This compound is unique due to the presence of both the chloro and acetamide functional groups. These groups can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other carbazole derivatives.
Properties
IUPAC Name |
N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O/c1-8(18)16-12-7-3-5-10-9-4-2-6-11(15)13(9)17-14(10)12/h2,4,6,12,17H,3,5,7H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGWVQDYSQKSWHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCCC2=C1NC3=C2C=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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